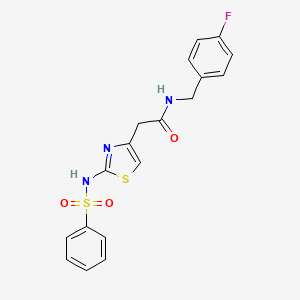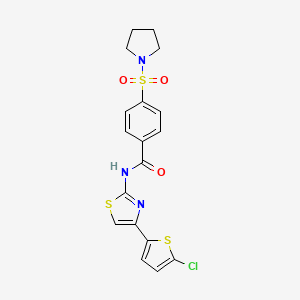
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a trifluoromethyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step may involve the reaction of a suitable amine with a cyclic ketone or aldehyde, followed by reduction.
Attachment of the trifluoromethyl-substituted phenyl ring: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura coupling, using a trifluoromethyl-substituted phenylboronic acid and a suitable halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the conditions used.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions used. For example, oxidation of the furan ring may yield a variety of carbonyl-containing compounds, while reduction of the piperidine ring may yield a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for biological receptors or as a probe for studying biological processes.
Medicine: It may have potential as a drug candidate for the treatment of various diseases.
Industry: It may have applications in the development of new materials or as a catalyst for chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine will depend on its specific application. For example, if it is used as a drug, its mechanism of action may involve binding to a specific biological receptor and modulating its activity. The molecular targets and pathways involved will depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperidine: This compound is similar in structure but lacks the piperazine ring.
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)benzene: This compound is similar in structure but lacks the piperidine ring.
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)furan: This compound is similar in structure but lacks the trifluoromethyl-substituted phenyl ring.
These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.
Eigenschaften
IUPAC Name |
1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3O/c1-17-5-6-21(29-17)16-26-9-7-19(8-10-26)27-11-13-28(14-12-27)20-4-2-3-18(15-20)22(23,24)25/h2-6,15,19H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMIDHBGUIGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2912261.png)


![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/new.no-structure.jpg)


![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2912277.png)

![1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2912279.png)
![N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2912281.png)
